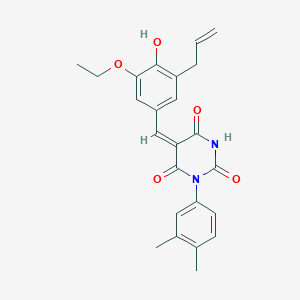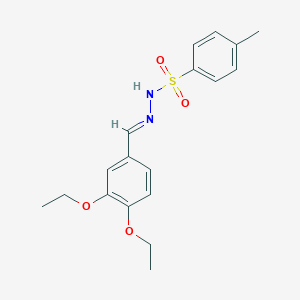
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide, also known as FTY720, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to possess immunomodulatory and neuroprotective effects.
Mécanisme D'action
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide acts as an S1P receptor modulator, binding to the S1P receptor and inhibiting the migration of lymphocytes from lymph nodes. This results in a decrease in the number of lymphocytes in the peripheral blood, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has been shown to possess a range of biochemical and physiological effects, including immunomodulatory and neuroprotective properties. It has been shown to reduce inflammation and prevent the breakdown of the blood-brain barrier, making it a potential treatment for multiple sclerosis and other autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has several advantages and limitations for use in lab experiments. One advantage is its ability to modulate the S1P receptor, which allows for the study of the role of this receptor in various diseases. One limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, as it has been shown to possess anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide and its potential therapeutic applications.
Méthodes De Synthèse
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized through a multi-step process that involves the condensation of 2-furancarboxaldehyde with sec-butylamine, followed by a reaction with phenylacetyl chloride. The resulting compound is then subjected to a series of reactions, including hydrolysis and cyclization, to yield N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide.
Applications De Recherche Scientifique
N-(sec-butyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It has been shown to possess immunomodulatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-N-butan-2-yl-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13(2)18-17(19)16(12-15-10-7-11-20-15)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,18,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIDYMIAXBFAPH-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-methyl-1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909103.png)
![5-{3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909107.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909111.png)
![3-(allylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5909131.png)
![4-[(4-methoxy-3-methylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5909135.png)

![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
![4-{[4-(cyclopentyloxy)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5909163.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)

![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)

![2-(4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909202.png)